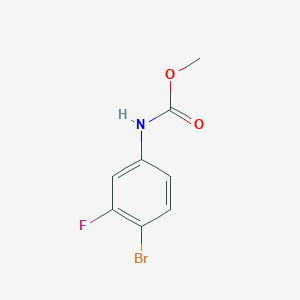

4-(Carbamimidamidometil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of methyl benzoate often involves condensation reactions. For instance, the chemoenzymatic synthesis of carbasugars from methyl benzoate involves the use of the cis-dihydrodiol metabolite as a synthetic precursor . Another example is the synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, which showed potent antibacterial activity . Additionally, the synthesis of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction without phase separation . These methods highlight the reactivity of the methyl benzoate core when functionalized with various substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). For example, the structure and absolute configurations of carbasugars were determined by NMR and X-ray crystallography . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives can be inferred from the synthesis of compounds like methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, which exist as mixtures of Z and E isomers . This indicates the presence of chemical equilibria and isomerization processes in these compounds. Additionally, the stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate with its isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are diverse. For instance, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds is influenced by the alkyl chain length. On the other hand, the crystal structure and molecular modeling of methyl N-(4-methoxyphenylmethyl)-N'-cyano-carbamimidothioate suggest its potential as an organic molecular electronic material .

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica del “4-(Carbamimidamidometil)benzoato de metilo”, pero la información disponible no especifica aplicaciones únicas para este compuesto. Los resultados de la búsqueda mencionan usos generales de compuestos de benzoato de metilo similares, como su papel en síntesis orgánica y como intermediarios farmacéuticos .

Mecanismo De Acción

Propiedades

IUPAC Name |

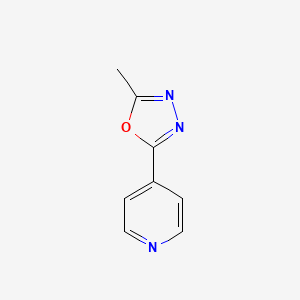

methyl 4-[(diaminomethylideneamino)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736080-30-1 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)